Ditridecyl adipate
Description
Contextualization within Ester Plasticizer Chemistry
Plasticizers are substances added to materials, particularly polymers, to increase their flexibility, workability, or distensibility wikipedia.orgrdabbott.com. They achieve this by reducing the intermolecular forces between polymer chains, thereby increasing the free volume and allowing for greater molecular mobility kinampark.com. Ester plasticizers, formed from the reaction of alcohols and carboxylic acids, constitute a significant class of these additives wikipedia.orgresearchgate.net. Ditridecyl adipate (B1204190) belongs to the adipate diester subclass of ester plasticizers chemceed.comlookchem.com.
Ester plasticizers are selected based on a balance of cost and performance, with key considerations including compatibility with the host polymer, processability, permanence (resistance to migration and volatilization), and the desired performance properties in the final application wikipedia.orgrdabbott.com. The interaction between a plasticizer and an elastomer is influenced by factors such as solubility parameter, molecular weight, and chemical structure wikipedia.orgrdabbott.com. Ditridecyl adipate's long hydrocarbon chains contribute to its properties as a plasticizer and lubricant cymitquimica.com.
Historical Perspectives on Adipate Esters in Polymer Science
The use of plasticizers to modify polymers dates back to the early 20th century. Polyvinyl chloride (PVC), for instance, was initially a rigid and difficult-to-process material until the discovery of plasticization in 1926 made it a commercially viable polymer irispublishers.com. Phthalate (B1215562) esters historically dominated the plasticizer market due to their effectiveness and cost-efficiency wikipedia.orgkinampark.comirispublishers.com. However, concerns regarding the potential health and environmental impacts of some phthalates have driven research and industry towards alternative plasticizer chemistries, including adipates wikipedia.orgresearchgate.net.
Adipate esters are derived from adipic acid, a dicarboxylic acid wikipedia.org. Adipic acid itself has been known since the 19th century and is primarily used as a precursor for nylon production wikipedia.org. The use of adipate esters as plasticizers gained traction due to their advantageous properties, such as good low-temperature flexibility, lower viscosity compared to some phthalate counterparts, and good compatibility with various polymers like PVC, polyvinyl acetate (B1210297) resins, and certain rubbers kinampark.comsci-hub.se. Early and widely used adipate plasticizers include dioctyl adipate (DOA), which is known for providing flexibility at low temperatures, good electrical properties, and resistance to weathering and heat kinampark.comsci-hub.se. The development and use of adipate esters like this compound represent a part of the broader evolution in plasticizer technology, moving towards compounds that offer specific performance benefits and address regulatory and environmental considerations wikipedia.orgkinampark.com.
Research Significance and Current Gaps in this compound Studies
This compound is recognized for its utility as a low polarity dibasic adipate ester that functions as a lubricant or plasticizer for low polarity polymers thegoodscentscompany.com. Its properties, such as good thermal stability, resistance to oxidation, and relatively low volatility, make it advantageous for applications requiring long-lasting performance cymitquimica.com. It is particularly noted for its excellent low-temperature properties, making it useful as a synthetic base oil in lubricants chemceed.com.
Despite its established uses, research specifically focused on this compound in advanced materials science reveals certain areas where further investigation is needed. While its general properties as a plasticizer and lubricant are known, detailed research findings on its performance in specific advanced material matrices, beyond common polymers like PVC, appear less extensively documented in the immediate search results. Studies often focus on broader categories of adipate esters or other specific plasticizers when discussing advanced applications or novel polymer formulations rdabbott.comirispublishers.comsci-hub.se.
Current research trends in plasticizer development include the exploration of bio-based alternatives and plasticizers with low migration potential irispublishers.comsci-hub.se. While this compound offers low volatility cymitquimica.comchemceed.com, its migration behavior in various complex material systems and under diverse environmental conditions, particularly in advanced or novel composites, could be a subject for more in-depth study. Research into the long-term stability and performance of this compound in demanding advanced materials applications, such as specialized coatings, adhesives, or high-performance elastomers, could also represent a research gap. hallstarindustrial.com
Furthermore, while this compound has been identified as a potential additive in studies related to microplastics analysis scholaris.ca, this highlights its presence in materials but also points to a need for understanding its fate and interaction within complex environmental matrices, which could influence the design and application of materials containing it. Identifying additives like this compound in environmental samples underscores the importance of understanding their persistence and potential interactions within those environments scholaris.ca.
The development of new analytical techniques for identifying and quantifying plasticizers in complex materials and environmental samples is an ongoing area of research acs.org. Applying these advanced techniques specifically to this compound in various advanced material contexts could provide more detailed insights into its distribution, stability, and potential interactions.
Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₆₂O₄ cymitquimica.comnih.govchemceed.comalfa-chemistry.com | PubChem, CymitQuimica, Alfa Chemistry, ChemCeed |
| Molecular Weight | 510.8 g/mol nih.gov, 510.83 alfa-chemistry.com, 510.842 lookchem.com | PubChem, Alfa Chemistry, LookChem |
| Physical Description | Liquid nih.gov, Clear colorless liquid nih.gov | PubChem |
| Odor | Mild odor nih.gov, Characteristic thegoodscentscompany.com | PubChem, The Good Scents Company |
| CAS Number | 16958-92-2 cymitquimica.comlookchem.comalfa-chemistry.com | CymitQuimica, Alfa Chemistry, LookChem |
| Boiling Point | 503.0 ± 18.0 °C alfa-chemistry.com, 503 °C lookchem.com | Alfa Chemistry, LookChem |
| Melting Point | 45.9 °C lookchem.comalfa-chemistry.com | Alfa Chemistry, LookChem |
| Density | 0.906 g/cm³ lookchem.com | LookChem |
| Low Volatility | Yes cymitquimica.comchemceed.com | CymitQuimica, ChemCeed |
| Thermal Stability | Good cymitquimica.com | CymitQuimica |
| Resistance to Oxidation | Good cymitquimica.com | CymitQuimica |
Data Table: Applications of this compound
| Application | Context | Source |
| Plasticizer | In plastics, particularly PVC, to enhance flexibility and durability. ontosight.aicymitquimica.com | Ontosight.ai, CymitQuimica |
| Lubricant Component | In lubricant formulations. ontosight.aicymitquimica.comchemceed.com | Ontosight.ai, CymitQuimica, ChemCeed |
| Personal Care Products | In cosmetics as an emollient. ontosight.ainih.govlookchem.comchemicalbook.com | PubChem, Ontosight.ai, ChemicalBook, LookChem |
| Dispersing Agent | Typical application. alfa-chemistry.com | Alfa Chemistry |
| Emulsion Stabilizer | Typical application. alfa-chemistry.com | Alfa Chemistry |
| Solvent | Typical application. lookchem.comalfa-chemistry.comchemicalbook.com | Alfa Chemistry, ChemicalBook, LookChem |
| Finisher for Polyester Yarns | In combination with other compounds. lookchem.comchemicalbook.com | ChemicalBook, LookChem |
| Synthetic Group V Base Oil | Where excellent low temperature properties are required. chemceed.com | ChemCeed |
| Friction Modifier | In industrial lubricants (Di-isotridecyl Adipate analog). atamanchemicals.com | Ataman Kimya |
| Biodegradable Films | As an adipate-based plasticizer (Di-isotridecyl Adipate analog). atamanchemicals.com | Ataman Kimya |
| Cellulose Triacetate Based Films | In preparation (Di-isotridecyl Adipate analog). atamanchemicals.com | Ataman Kimya |
| Polymeric Membranes on Electrodes | May form a blend with PVC (Di-isotridecyl Adipate analog). atamanchemicals.com | Ataman Kimya |
Structure
2D Structure
Properties
IUPAC Name |
ditridecyl hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-35-31(33)27-23-24-28-32(34)36-30-26-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJUZSYHFSVIGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027786 | |
| Record name | Bis(tridecyl) adipate | |
| Source | EPA DSSTox | |
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Molecular Weight |
510.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid with a mild odor; [ExxonMobil MSDS] | |
| Record name | Hexanedioic acid, 1,6-ditridecyl ester | |
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| Record name | Hexanedioic acid, ditridecyl ester | |
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CAS No. |
16958-92-2 | |
| Record name | Ditridecyl adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16958-92-2 | |
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| Record name | Ditridecyl adipate | |
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| Record name | Hexanedioic acid, 1,6-ditridecyl ester | |
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| Record name | Bis(tridecyl) adipate | |
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| Record name | Bis(tridecyl) adipate | |
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| Record name | DITRIDECYL ADIPATE | |
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Synthetic Methodologies and Reaction Mechanisms of Ditridecyl Adipate
Esterification Pathways for Ditridecyl Adipate (B1204190) Production
The fundamental pathway for synthesizing ditridecyl adipate involves the esterification of adipic acid, a dicarboxylic acid, with tridecanol (B155529), a fatty alcohol. This reaction is a condensation process where the carboxylic acid groups of adipic acid react with the hydroxyl groups of tridecanol, resulting in the formation of ester linkages and the release of water.
Adipic Acid and Tridecanol Reactivity
Adipic acid is a linear dicarboxylic acid containing six carbon atoms. nih.govnih.govuni.lu Tridecanol is an alcohol with a thirteen-carbon chain. nih.govwikipedia.orguni.lu The reaction between adipic acid and tridecanol is a typical esterification, an equilibrium reaction that necessitates the removal of water to favor the formation of the diester product. Adipic acid possesses two carboxylic acid functionalities, enabling it to react with alcohols to form either mono- or diesters. Tridecanol, particularly 1-tridecanol (B166897) which is a primary alcohol, readily undergoes esterification. wikipedia.org The reaction mechanism generally involves the nucleophilic attack of the oxygen atom from the alcohol on the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule.
Catalytic Systems in Diester Synthesis
To enhance the reaction rate and yield in the esterification of adipic acid with alcohols, various catalysts can be employed. Historically, strong acids such as sulfuric acid or p-toluenesulfonic acid have been used. Metal-based catalysts, including titanium compounds, have also proven effective. researchgate.net The Lewis acidity inherent in titanium (IV) complexes makes them useful catalysts for esterification reactions. researchgate.net For example, synthesized chelated titanium adipate has been used as a catalyst in the transesterification of dimethyl adipate with isooctanol, suggesting the applicability of similar titanium catalysts in the synthesis of this compound. rsc.orgrsc.org
In the synthesis of diesters from adipic acid and mixtures of tridecanol isomers, catalysts like iso-propyl-butyl-titanate have been utilized. These reactions are typically conducted at elevated temperatures under an inert atmosphere, with continuous removal of the water produced to drive the reaction equilibrium towards the product side. epo.org
Advanced Synthetic Routes for Adipate-Based Analogs
Beyond conventional chemical esterification, advanced synthetic methodologies, including enzymatic methods and techniques for producing oligomeric and polymeric derivatives, are being explored for compounds based on the adipate structure.
Enzymatic Approaches in Adipate Ester Synthesis
Enzymatic synthesis presents a potentially more sustainable method for producing adipate esters, often carried out under milder reaction conditions compared to chemical catalysis. Immobilized lipases, such as those derived from Candida antarctica (like Novozym 435) and Rhizomucor miehei (like Lipozyme IM), have demonstrated good activity in the synthesis of adipate esters. researchgate.netgoogle.com Enzymatic esterification of adipic acid and alcohols can be performed in systems without organic solvents, potentially leading to higher volumetric productivity. nih.gov Research has focused on optimizing reaction parameters including time, temperature, agitation speed, and enzyme concentration for lipase-catalyzed adipate ester synthesis, achieving high conversion yields. researchgate.netnih.govresearchgate.net For instance, immobilized Candida antarctica lipase (B570770) B has been used for the esterification of adipic acid with various alcohols, with optimization of conditions achieved through response surface methodology. researchgate.net
Oligomerization and Polymeric Adipate Derivative Synthesis
Adipic acid serves as a crucial monomer in the production of various polyesters and polyurethanes. nih.govfishersci.com The oligomerization and polymerization of adipic acid with diols result in the formation of poly(adipate) esters. These polymers can be synthesized via polycondensation reactions. acs.orgresearchgate.net Poly(butylene adipate) (PBA), for example, is synthesized from adipic acid and 1,4-butanediol. nih.gov Enzymatic methods can also be applied to the synthesis of oligomeric and polymeric adipate derivatives. researchgate.net Immobilized Candida antarctica lipase B, for instance, has been used to synthesize oligomer esters of varying molecular weights from dimethyl adipate and neopentyl glycol. researchgate.net Novel catalytic strategies, such as palladium-catalyzed isomerizing dual hydroesterificative polymerization, are under development for the direct synthesis of poly(adipate)esters from readily available starting materials. researchgate.net
Mechanistic Studies of Ester Bond Formation and Yield Optimization
Kinetic studies have been conducted on the esterification of adipic acid with different alcohols catalyzed by various systems. researchgate.net For example, the mechanism of the esterification reaction between adipic acid and ethylene (B1197577) glycol catalyzed by tetrabutyl titanate has been studied in detail, and kinetic models have been developed to describe the reaction behavior and optimize parameters such as temperature, catalyst concentration, and reactant ratio. researchgate.net
Optimizing esterification reactions often involves systematically studying the impact of key variables such as temperature, reaction time, catalyst concentration, and the molar ratio of reactants. Techniques like Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) are employed to model and optimize these reactions to achieve high conversion yields. nih.govresearchgate.net Studies have indicated that factors such as reaction time, enzyme amount, and temperature significantly influence the yield in enzymatic adipate ester synthesis. researchgate.net
Polymer Compatibility and Interfacial Phenomena of Ditridecyl Adipate
Thermodynamic Principles Governing Ditridecyl Adipate-Polymer Miscibility
The miscibility of Ditridecyl adipate (B1204190) with a polymer is determined by the thermodynamics of mixing, specifically the Gibbs free energy of mixing (ΔG_mix). A negative value for ΔG_mix indicates miscibility, implying a thermodynamically stable single-phase system. juniperpublishers.comikm.org.myresearchgate.net The Gibbs free energy of mixing is defined by the equation:
ΔG_mix = ΔH_mix - TΔS_mix
where ΔH_mix is the enthalpy of mixing, T is the absolute temperature, and ΔS_mix is the entropy of mixing. juniperpublishers.comikm.org.my For a plasticizer like this compound to be miscible with a polymer, the combined contributions of the enthalpy and entropy of mixing must result in a negative ΔG_mix.
Immiscibility is a common phenomenon in polymer blends, often attributed to unfavorable enthalpy and entropy contributions to the mixing process. juniperpublishers.commdpi.com However, the presence of specific interactions between the plasticizer and the polymer can lead to a sufficiently negative ΔH_mix, promoting miscibility. juniperpublishers.comikm.org.my
Solubility Parameters and Predictive Models
Solubility parameters, such as Hansen Solubility Parameters (HSP), are valuable tools for predicting the compatibility between a plasticizer and a polymer. specialchem.comspecialchem.com These parameters provide a numerical estimate of the cohesive energy density of a substance, which is related to the strength of intermolecular forces within the substance. By comparing the solubility parameters of this compound and a given polymer, it is possible to predict the likelihood of miscibility; substances with similar solubility parameters are generally more likely to be miscible.
Theoretical frameworks like the Flory-Huggins model offer a basic understanding of the statistical thermodynamics governing polymer mixtures. psu.eduscienceopen.comnih.gov While the original Flory-Huggins model has limitations in accurately describing complex real-world systems, it provides foundational insights into the interplay of enthalpy and entropy in polymer-solvent and polymer-polymer mixing.
Enthalpic and Entropic Contributions to Compatibility
The enthalpic contribution to miscibility (ΔH_mix) arises from the interactions between the different molecular species in the blend. For this compound and a polymer, these interactions include dispersive (Van der Waals) forces, polar interactions, and potentially hydrogen bonding if applicable functional groups are present. A favorable (exothermic or less unfavorable endothermic) ΔH_mix is crucial for achieving miscibility, especially considering the relatively small entropic gain upon mixing high molecular weight polymers with a plasticizer. juniperpublishers.comikm.org.myresearchgate.netscienceopen.comnih.gov
The entropic contribution (ΔS_mix) is related to the increase in randomness or disorder upon mixing. While mixing generally leads to an increase in entropy, the combinatorial entropy of mixing for high molecular weight polymers is significantly smaller compared to that of small molecules. scienceopen.comnih.gov This reduced entropic driving force means that the enthalpic interactions play a more dominant role in determining the miscibility of plasticizers like this compound with polymers. Balancing these complex enthalpic and entropic contributions is essential for understanding and predicting the miscibility of polymer-plasticizer systems. ikm.org.my
Interfacial Interactions and Adhesion Mechanisms at the Polymer-Ditridecyl Adipate Interface
Role of Molecular Structure on Interfacial Affinity
The molecular structure of both this compound and the polymer dictates their interfacial affinity. Factors such as the length and branching of the alkyl chains in the adipate ester, the polarity of the ester groups, and the chemical structure and polarity of the polymer repeating units all influence the strength and type of intermolecular interactions at the interface. functionalproducts.com For instance, the long hydrocarbon chains of this compound contribute to its low polarity, making it compatible with low polarity polymers. specialchem.com The presence of functional groups capable of specific interactions, such as carbonyl groups in some polymers, can enhance compatibility with the ester linkages in this compound. unipa.it The molecular weight and structural characteristics of the plasticizer and polymer also influence their ability to interdiffuse and interact at the interface. europa.eueuropa.eumdpi.com
Phase Behavior and Microstructure in this compound/Polymer Blends
The phase behavior of this compound/polymer blends can range from a single, homogeneous phase (miscible) to a heterogeneous system with distinct phases (immiscible or partially miscible). mdpi.comresearchgate.netresearchgate.net The resulting microstructure significantly impacts the material's properties.
In miscible blends, this compound is molecularly dispersed within the polymer matrix, typically leading to a single glass transition temperature (Tg) that is composition-dependent. wiley-vch.de This homogeneous mixing results in a plasticizing effect, lowering the polymer's Tg and increasing its flexibility.
In immiscible or partially miscible blends, this compound may exist as separate domains within the polymer matrix. This can lead to multiple thermal transitions observed in techniques like differential scanning calorimetry (DSC), corresponding to the glass transition or melting points of the individual components or partially mixed regions. wiley-vch.deresearchgate.net The morphology of these phase-separated systems (e.g., droplets, co-continuous structures) is influenced by factors such as the blend composition, processing conditions, rheological properties, and the interfacial tension between the phases. mdpi.com Understanding and controlling the phase behavior and microstructure are crucial for tailoring the performance of plasticized polymer materials. Studies on similar adipate-containing polymers in blends, such as poly(butylene adipate-co-terephthalate) (PBAT) and poly(butylene succinate-co-adipate) (PBSA), provide insights into how the adipate structure influences phase separation and compatibility with other polymers. mdpi.comunipa.itresearchgate.netmdpi.commdpi.com
Amorphous and Crystalline Domain Alterations Plasticizers like this compound function by embedding themselves between polymer chains, which can increase the "free volume" within the polymer matrixwikipedia.orgkinampark.com. This increased free volume and the reduction of secondary bonding between polymer chains allow for greater mobility of the macromoleculeskinampark.com. While the precise impact of this compound on the amorphous and crystalline domains of specific polymers is not extensively detailed in the available information, the general mechanism of plasticization suggests an influence on both regions.
The glass transition temperature (Tg) is a property of the amorphous portion of a semi-crystalline solid goalparacollege.ac.in. Plasticizers primarily interact with the amorphous regions, disrupting polymer-polymer interactions and increasing chain separation wikipedia.orgkinampark.com. This interaction leads to a depression of the Tg wikipedia.orgkinampark.commdpi.comspecialchem.com. In semi-crystalline polymers, the presence of a plasticizer can also influence the crystallization process and the resulting morphology, potentially affecting the size and perfection of crystalline domains, although the plasticizer molecules themselves are typically located in the amorphous regions goalparacollege.ac.innih.gov. Studies on other adipate-containing polymers suggest that adipate units may be predominantly located in amorphous regions nih.gov. The degree to which a plasticizer affects crystalline domains can also depend on the specific polymer and processing conditions polymer.cnrsc.org.
Molecular Mechanisms of Plasticization by Ditridecyl Adipate
Theoretical Frameworks of Polymer Plasticization
Several theories have been proposed to elucidate the mechanism by which plasticizers function. The most prominent among these include the Lubrication Theory, the Gel Theory, and the Free Volume Theory. kinampark.comrsc.orgacs.orgnih.govresearchgate.net While each theory offers a distinct perspective, an comprehensive understanding of plasticization often involves integrating concepts from multiple frameworks. kinampark.com
Lubrication Theory and Interchain Separation
The Lubrication Theory posits that the rigidity of a polymer arises from intermolecular friction between polymer chains, which are bound together in a rigid network. kinampark.commdpi.comkinampark.com According to this theory, plasticizer molecules, such as ditridecyl adipate (B1204190), diffuse into the polymer matrix and act as a lubricant between these chains. kinampark.commdpi.commdpi.comup.ac.za By inserting themselves between the polymer molecules, plasticizers weaken the frictional forces and allow the chains to slide past each other more easily when stress is applied. kinampark.commdpi.commdpi.comup.ac.za This increased ease of movement, or interchain separation, directly contributes to the enhanced flexibility and reduced deformation resistance of the plasticized polymer. kinampark.commdpi.commdpi.comup.ac.za Once incorporated, the plasticizer molecules effectively shield the polymer chains from each other, preventing the reformation of the rigid network. kinampark.comkinampark.com
Gel Theory and Network Disruption
The Gel Theory extends the concepts of the Lubrication Theory by viewing the polymer structure as a three-dimensional network or gel formed by loose attachments or weak secondary bonding forces between polymer chains at various points. kinampark.comrsc.orgacs.orgkinampark.com Plasticizers disrupt these polymer-polymer attachments by interacting with the polar groups or other sites of attraction along the polymer chains. kinampark.comrsc.orgacs.orgkinampark.com Ditridecyl adipate molecules can break these resin-resin attachments and mask the centers of attachment, preventing their reformation. kinampark.comrsc.orgacs.orgkinampark.com This disruption of the polymer network structure facilitates the movement of plasticizer molecules and, consequently, the polymer chains, thereby imparting flexibility to the material. kinampark.comrsc.orgacs.orgkinampark.com The ability of plasticizers to disorganize the polymer matrix interaction enhances the polymer's flexibility. researchgate.net
Molecular-Level Interactions Driving this compound Plasticization
At the molecular level, the plasticizing effect of this compound is driven by its interactions with the polymer chains. These interactions involve the insertion of plasticizer molecules between polymer chains, leading to a reduction in polymer-polymer secondary bonding and an increase in the space available for molecular motion. kinampark.comijiert.orgresearchgate.net Effective plasticization requires that the attractive forces between the plasticizer and polymer molecules are of a similar magnitude to the forces between polymer molecules themselves. specialchem.com
Conformational Changes in Polymer Chains upon this compound Incorporation
The incorporation of plasticizer molecules like this compound into the polymer matrix can induce conformational changes in the polymer chains. rsc.org As plasticizer molecules penetrate and swell the polymer particles, they interact with polar groups on the polymer chains, freeing them from interactions with other polymer chains. kinampark.comresearchgate.net This allows for greater rotational freedom and movement of segments within the polymer backbone. specialchem.com The disruption of polymer-polymer interactions by the plasticizer weakens intramacromolecular bonding and facilitates these conformational changes, contributing to the increased flexibility and toughness of the plasticized material. rsc.org
Free Volume Enhancement and Segmental Mobility
The Free Volume Theory is a crucial framework for understanding plasticization. kinampark.comrsc.orgacs.orgnih.govresearchgate.net Free volume refers to the internal space available within a polymer matrix for the movement of polymer chains. kinampark.comrsc.orgnih.gov Rigid polymers typically have limited free volume due to compact molecular packing. rsc.orgnih.gov Plasticizers, being molecules of lower molecular weight than the polymer, increase the free volume of the polymer-plasticizer system by spreading the polymer chains apart and forming secondary bonds with the polymer. kinampark.comrsc.orgijiert.orgnih.govrsc.org This increase in free volume provides more space for polymer chain segments to move, significantly enhancing segmental mobility. ijiert.orgnih.govresearchgate.netresearchgate.netmdpi.comrsc.orgeupegypt.com The enhanced segmental motion at lower temperatures is directly responsible for the reduction in the glass transition temperature (Tg) of the polymer, making the material softer and more pliable. ijiert.orgnih.govresearchgate.netresearchgate.netmdpi.comrsc.orgeupegypt.com Plasticizers ensure that this increased free volume is maintained as the polymer-plasticizer mixture cools from the melt, preventing the reformation of rigid structures. kinampark.comrsc.orgresearchgate.net
Structure-Property Relationships in this compound and Analogs for Plasticizing Efficiency
The plasticizing efficiency of this compound and its analogs is closely related to their molecular structure, including molecular weight, polarity, and the nature of the alcohol and acid components. specialchem.comresearchgate.netmdpi.com this compound is a diester of adipic acid with long tridecyl alcohol chains. ontosight.aicymitquimica.com Adipate esters, in general, are known for providing good low-temperature flexibility and compatibility with polymers like PVC. kinampark.comspecialchem.comresearchgate.neteupegypt.comwikipedia.org
For a plasticizer to be effective, it typically requires both a polar part to interact with the polymer and a non-polar part to increase free volume and shield polymer chains. specialchem.com The balance between these components is critical for compatibility. specialchem.com this compound, being a low polarity dibasic adipate ester with long aliphatic chains, is suitable for plasticizing low polarity polymers. cymitquimica.comthegoodscentscompany.com
Research indicates that within a specific group of esters sharing a common acid group, plasticizer efficiency can be influenced by the molecular weight and the linearity of the alcohol chain. specialchem.com Generally, lower molecular weight plasticizers can exhibit higher plasticization efficiency, potentially due to a higher number of molecules available to solvate the polymer and reduce interchain linkages. researchgate.net However, there is an optimum range of molecular weights for efficiency and compatibility. specialchem.comrsc.org Aliphatic diesters of adipic acid, with their linear alcohol chains, are particularly effective in improving low-temperature performance, correlating with greater linearity in the plasticizer molecule. specialchem.com
Comparing this compound to other adipate esters or plasticizers from different chemical classes highlights the impact of structure on performance. For instance, di(2-ethylhexyl) adipate (DOA), a common adipate plasticizer with shorter, branched ethylhexyl chains, is a standard in this class known for low-temperature properties. kinampark.comresearchgate.neteupegypt.comwikipedia.org this compound, with its longer, linear tridecyl chains, would be expected to exhibit different compatibility and permanence characteristics compared to DOA, likely offering lower volatility due to its higher molecular weight. kinampark.comatamanchemicals.com Studies comparing branched and linear plasticizer molecules suggest that linear molecules are often more efficient in lowering Tg. specialchem.com The arrangement of polar groups and the presence of branching in the carbon chain structure also influence compatibility and plasticizing efficiency. researchgate.net
While specific detailed research findings solely focused on the structure-property relationships of this compound compared to a wide range of analogs were not extensively detailed in the search results, the general principles governing adipate esters and plasticizer structure-property relationships apply. The long aliphatic chains of this compound contribute to its low polarity and likely influence its compatibility and performance, particularly in applications requiring low volatility and good low-temperature flexibility, consistent with the characteristics of adipate esters. kinampark.comspecialchem.comresearchgate.neteupegypt.comwikipedia.orgatamanchemicals.com
Influence of Alkyl Chain Length and Branching
The length and structure of the alkyl chains in ester plasticizers significantly influence their plasticizing efficiency and compatibility with polymers. For adipate esters, the alkyl chain length of the alcohol component is a key factor. Generally, within a series of esters with the same acid component, plasticizer efficiency can be related to the molecular weight and the linearity of the alcohol chain. specialchem.com
Research indicates that for some ester plasticizers, increasing the length of the alkyl chain can influence compatibility and plasticizing effectiveness. mdpi.comresearchgate.netrsc.org Longer alkyl chains can impact the diffusion coefficient of plasticizers within the polymer. researchgate.net Studies on different adipate esters suggest that the total molecular length can contribute to improving plasticizing properties. mdpi.commdpi.com However, the effect of alkyl chain length on plasticizing efficiency can vary depending on the specific polymer and the range of chain lengths studied. researchgate.netrsc.org
The branching of the alkyl chain also plays a role. Comparisons between branched and linear plasticizer molecules have shown that linear molecules can be more efficient in lowering the glass transition temperature of a polymer compared to their branched counterparts. specialchem.com This suggests that the linearity of the tridecyl chains in this compound contributes to its plasticizing ability by facilitating better interaction and penetration within the polymer matrix. specialchem.comkinampark.com
Research findings on the influence of alkyl chain structure on plasticizer properties are often presented in terms of their effect on polymer characteristics like glass transition temperature, hardness, and tensile strength. specialchem.comresearchgate.net
Correlation with Polymer Flexibility and Ductility
The primary outcome of plasticization by compounds like this compound is the enhancement of polymer flexibility and ductility. specialchem.comwikipedia.orggoogle.comresearchgate.net This is directly correlated with the plasticizer's ability to reduce the polymer's glass transition temperature (Tg) and increase the free volume. specialchem.comwikipedia.orgkinampark.commdpi.comgoogle.com
A lower Tg indicates that the polymer transitions to a more flexible, rubbery state at a lower temperature, thus increasing its operational range for flexible applications. specialchem.commdpi.com The increased free volume allows for greater segmental motion of the polymer chains, which is fundamental to improved flexibility and ductility. wikipedia.orgkinampark.commdpi.comrsc.org
Ductility, the ability of a material to deform under tensile stress, is significantly improved by plasticization. google.comresearchgate.netrsc.org Plasticizers facilitate the movement of polymer chains past each other, reducing the material's rigidity and increasing its capacity for elongation before breaking. wikipedia.orgkinampark.comrsc.org
Research often quantifies the correlation between plasticizer addition and polymer flexibility/ductility through mechanical testing, measuring properties such as tensile strength, elongation at break, and elastic modulus. specialchem.comkinampark.comresearchgate.netresearchgate.netresearchgate.net For instance, studies show that plasticized polymers exhibit increased elongation at break and decreased elastic modulus. specialchem.comkinampark.com The extent of this improvement is directly related to the efficiency of the plasticizer in disrupting polymer-polymer interactions and increasing chain mobility. chemicalbook.comkinampark.commdpi.com
While a direct correlation between lower Tg and greater plasticizing effect is generally observed in many plasticized polymer systems, it is important to note that in some specific polymer systems, Tg alone may not be the sole predictor of the extent of beneficial plasticizing effects, particularly concerning properties like ductility. google.com However, for this compound acting as an external plasticizer, its mechanism of increasing free volume and reducing intermolecular forces aligns with the general understanding of how plasticizers enhance flexibility and ductility in polymers like PVC. wikipedia.orgchemicalbook.comkinampark.commdpi.com
Here is a sample interactive data table illustrating potential relationships based on general plasticizer principles discussed in the search results. Note that specific data for this compound across a range of polymers and concentrations for these exact properties might require specific experimental studies not fully detailed in the general search results.
Table 1: Illustrative Impact of Plasticizer Concentration on Polymer Properties
| Plasticizer Concentration (phr) | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | High | High | Low |
| 10 | Decreased | Decreased | Increased |
| 20 | Further Decreased | Further Decreased | Further Increased |
| 30 | Significantly Decreased | Significantly Decreased | Significantly Increased |
Note: This table presents illustrative trends based on general plasticization principles and is not specific experimental data for this compound in a particular polymer unless otherwise cited.
Detailed research findings on the specific quantitative effects of this compound concentration on the flexibility and ductility of various polymers would provide more precise correlations. Studies often involve analyzing stress-strain curves and determining parameters like Young's modulus, tensile strength, and elongation at break at different plasticizer loadings. specialchem.comkinampark.comresearchgate.netresearchgate.netresearchgate.net
Rheological Behavior of Ditridecyl Adipate in Polymeric Systems
Impact of Ditridecyl Adipate (B1204190) on Melt Rheology of Polymer Composites
The melt rheology of polymer composites is substantially affected by the presence of plasticizers like Ditridecyl adipate. Plasticizers generally act to decrease the melt viscosity of polymers, which is advantageous for processing techniques such as extrusion and injection molding kinampark.comkinampark.comnih.gov. This reduction in viscosity allows for processing at lower temperatures or pressures, potentially leading to energy savings and improved throughput.
Viscosity Reduction Mechanisms
The primary mechanisms by which plasticizers reduce the viscosity of polymer melts involve increasing the free volume within the polymer matrix and shielding polymer chains from strong intermolecular interactions kinampark.comkinampark.com. Plasticizer molecules, being typically of lower molecular weight than the polymer, diffuse into the polymer structure and position themselves between polymer chains. This increased spacing, or free volume, allows for greater mobility of the polymer chains. Additionally, plasticizer molecules can interact with polar groups on the polymer chains, effectively shielding them from interacting with neighboring polymer chains. This reduction in polymer-polymer secondary bonding forces facilitates easier flow and deformation under shear stress, thus lowering the melt viscosity kinampark.comkinampark.com. This compound, as an ester plasticizer, functions through these mechanisms, contributing to improved melt processability.
Solid-State Viscoelastic Properties of this compound-Plasticized Polymers
Beyond melt rheology, this compound also impacts the solid-state viscoelastic properties of polymers. Viscoelasticity describes materials that exhibit both viscous (liquid-like) and elastic (solid-like) characteristics. Plasticizers alter the balance between these properties, particularly below the melting temperature for semi-crystalline polymers or below the glass transition temperature (Tg) for amorphous polymers kinampark.comkinampark.com.
Storage and Loss Moduli Analysis
Dynamic Mechanical Analysis (DMA) is a common technique used to study the viscoelastic properties of plasticized polymers by measuring the storage modulus (E' or G') and loss modulus (E'' or G'') as a function of temperature and frequency pbipolymer.comuc.edu. The storage modulus represents the elastic component, indicating the material's ability to store energy, while the loss modulus represents the viscous component, indicating energy dissipation pbipolymer.comuc.edu. The addition of plasticizers typically leads to a decrease in the storage modulus, particularly above the glass transition temperature, indicating a reduction in stiffness and increased flexibility kinampark.comresearchgate.netbrieflands.com. The loss modulus can show changes related to altered molecular mobility and relaxation processes due to the plasticizer's presence uc.edu. Plasticizers generally lower the Tg of the polymer, shifting the viscoelastic transition zones to lower temperatures kinampark.comkinampark.com.
Damping Characteristics and Energy Dissipation
Damping refers to the ability of a material to dissipate mechanical energy, often through viscoelastic mechanisms spbstu.runih.govresearchgate.netmdpi.come3s-conferences.org. This is related to the loss modulus and the tangent of the phase angle (tan δ), which is the ratio of the loss modulus to the storage modulus (tan δ = E''/E') uc.edubrieflands.com. A higher tan δ value indicates greater damping capacity. Plasticizers can enhance the damping properties of polymers by increasing the molecular mobility and promoting energy dissipation through viscous flow or segmental motion e3s-conferences.org. The effectiveness of a plasticizer in improving damping can depend on its compatibility with the polymer and its influence on the polymer's molecular relaxations uc.edubrieflands.com. Studies on plasticized polymers have shown that plasticizers can increase energy dissipation, contributing to improved damping characteristics spbstu.runih.gov.
Migration and Diffusion Kinetics of Ditridecyl Adipate
Mechanistic Models of Ditridecyl Adipate (B1204190) Migration
Mechanistic models describing plasticizer migration often consider the movement of the plasticizer molecules within the polymer matrix and across the interface into a contacting medium kinampark.comrsc.orgnih.gov. The driving force for migration is typically the concentration gradient of the plasticizer kinampark.com.
Volatilization Kinetics and Vapor Pressure Influence
Volatilization is one potential pathway for plasticizer loss from a polymer matrix, particularly when the plasticized material is exposed to air or a gaseous environment. The rate of volatilization is directly related to the vapor pressure of the plasticizer; substances with higher vapor pressures tend to volatilize more readily dtic.milmst.dk. Ditridecyl adipate, with its high molecular weight, is expected to have low volatility and consequently a low vapor pressure compared to lower molecular weight plasticizers ontosight.aimst.dk. This characteristic contributes to its improved resistance to diffusion-controlled losses, including volatilization kinampark.com.
Diffusion-Controlled Mass Transfer in Polymer Matrices
Diffusion is a primary mechanism for plasticizer movement within a polymer matrix kinampark.comtechnologynetworks.com. This process involves the random movement of plasticizer molecules through the free volume and spaces between polymer chains specialchem.comrsc.org. The rate of diffusion is influenced by the mobility of the plasticizer molecules and the characteristics of the polymer matrix specialchem.comresearchgate.net. In a diffusion-controlled system, the plasticizer moves from areas of high concentration to areas of low concentration technologynetworks.com. The diffusion coefficient (D) is a key parameter in these models, quantifying the rate at which the plasticizer diffuses through the polymer nih.govresearchgate.net. Factors such as temperature and the physical properties of both the plasticizer and the polymer matrix significantly impact the diffusion coefficient rsc.orgresearchgate.net.
Extraction Phenomena by Contacting Media
Extraction occurs when a plasticized polymer comes into contact with a liquid or solid medium that can dissolve or absorb the plasticizer kinampark.comrsc.org. This process involves the partitioning of the plasticizer from the polymer into the contacting medium kinampark.com. The rate and extent of extraction are influenced by the nature of the contacting medium, the compatibility of the plasticizer with the medium, and the diffusion rate of the plasticizer to the polymer surface kinampark.comrsc.orgresearchgate.net. For instance, plasticizers tend to migrate more significantly into media with higher lipid concentrations compared to aqueous media researchgate.net. Studies on the migration of other adipate plasticizers, such as di-(2-ethylhexyl) adipate (DEHA), into food simulants and food products like cheese and halva have demonstrated this extraction phenomenon, with migration levels depending on the food type and contact conditions researchgate.netnih.gov.
Factors Influencing this compound Migration Rates
Several factors intrinsic to the plasticized material and the external environment influence the rate at which this compound migrates from a polymer matrix.
Temperature and Contact Time Dependencies
Temperature is a critical factor affecting plasticizer migration rates. Higher temperatures generally increase the kinetic energy of plasticizer molecules and the mobility of polymer chains, leading to increased diffusion coefficients and faster migration rsc.orgresearchgate.net. Studies on the migration of other plasticizers have shown a clear dependence on temperature, with higher temperatures resulting in greater migration over shorter periods researchgate.netacs.org. Contact time also directly influences the total amount of plasticizer that can migrate; longer contact times allow for greater diffusion and partitioning into the contacting medium until equilibrium is approached rsc.orgresearchgate.net. Research on DEHA migration into cheese, for example, showed that equilibrium conditions were approached over periods ranging from 100 to 240 hours, depending on the cheese type researchgate.net.
Polymer Matrix Characteristics (e.g., crystallinity, free volume, chain branching)
The properties of the polymer matrix play a significant role in controlling plasticizer migration google.comnih.gov. Characteristics such as crystallinity, free volume, and chain branching affect the ability of the plasticizer molecules to move through the polymer structure specialchem.comrsc.orggoogle.com.
Crystallinity: Crystalline regions within a polymer are denser and less permeable than amorphous regions, hindering plasticizer diffusion rsc.orgresearchgate.net. A higher degree of crystallinity can therefore reduce migration rates.
Free Volume: The free volume in a polymer matrix refers to the empty space between polymer chains specialchem.comrsc.org. Plasticizers increase the free volume, which facilitates their own movement and the mobility of polymer segments specialchem.comrsc.org. Polymers with higher initial free volume or those that develop more free volume upon plasticization may exhibit higher migration rates specialchem.commdpi.com.
Chain Branching: The degree of polymer chain branching can influence the packing density and free volume of the matrix specialchem.com. Highly branched polymers may have different diffusion pathways and rates compared to linear polymers specialchem.com. Additionally, the branching of the plasticizer molecule itself can affect its diffusion; highly branched esters and polyesters have been noted for improved migration resistance compared to their linear counterparts due to factors like higher molecular weight and the ability to entangle with polymer chains mdpi.com.
Data on the migration of specific adipate plasticizers like DEHA highlight the impact of polymer type and composition. For instance, studies involving PVC have extensively investigated plasticizer migration due to its common use with plasticizers kinampark.comresearchgate.netresearchgate.net. The interaction parameter between the plasticizer and the polymer also influences compatibility and, consequently, the tendency for migration kinampark.comspecialchem.comscispace.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 85653 |
| Di-(2-ethylhexyl) adipate | 8347 |
| Acetyltributyl citrate | 3032757 |
| Diisononyl phthalate (B1215562) | 590836 |
| Diisodecyl phthalate | 33599 |
| Di(2-ethylhexyl) phthalate | 3032680 |
| Adipic acid | 196 |
| Tridecyl alcohol | 8211 |
Interactive Data Tables
Based on the search results, specific quantitative data on this compound migration is limited. However, data on the migration of related adipate plasticizers like Di-(2-ethylhexyl) adipate (DEHA) into various media under different conditions can illustrate the principles discussed.
Table 1: Migration of Di-(2-ethylhexyl) Adipate (DEHA) from PVC Film into Different Cheese Types after 240 hours at 5°C researchgate.net
| Cheese Type | Migrated DEHA (mg/kg) | Migrated DEHA (mg/dm²) | Loss of DEHA from PVC Film (%) |
| Kefalotyri | 345.4 | 18.9 | 37.8 |
| Edam | 222.5 | 12.2 | 24.3 |
| Feta | 133.9 | 7.3 | 14.6 |
Table 2: Penetration Depth of Di-(2-ethylhexyl) Adipate (DEHA) and Acetyltributyl Citrate (ATBC) into Halva after 240 hours at 25°C nih.gov
| Plasticizer | Detectable Penetration Depth (mm) | Number of 1.5mm Slices |
| DEHA | 10.5 | 7 |
| ATBC | 7.5 | 5 |
These tables, while focusing on DEHA and ATBC due to data availability in the search results, demonstrate the quantitative aspects of plasticizer migration and penetration, which are governed by the mechanistic principles and influencing factors discussed for this compound as well, considering the similarities in their function as plasticizers.
Influence of External Environment
The external environment plays a crucial role in the migration and diffusion kinetics of plasticizers such as this compound from polymeric materials. Factors such as temperature, contact time, and the nature of the contacting medium significantly influence the rate and extent of migration researchgate.netresearchgate.netresearchgate.net.
Studies on the migration of plasticizers like di-(2-ethylhexyl) adipate (DEHA), a related adipate, from PVC films into various food simulants and foods have demonstrated the impact of environmental conditions. For instance, the migration of DEHA into cheese was shown to depend on contact time, fat and moisture content, and the consistency of the cheese samples researchgate.net. Equilibrium migration levels were approached at different rates depending on the cheese type, with higher migration observed in cheeses with higher moisture content, which may reduce consistency and increase the diffusion rate of the plasticizer researchgate.net.
Temperature is another critical environmental factor; increasing storage temperature can lead to higher concentrations of migrating substances researchgate.netresearchgate.net. The nature of the surrounding medium also affects the release behavior, with significant plasticizer migration occurring at higher lipid concentrations in the contact medium, while leaching into aqueous media is typically much slower researchgate.net. Microwave heating has also been shown to affect plasticizer migration, with the extent of migration depending on heating time, microwave power, and the nature of the food simulant iarc.fr.
Strategies for Migration Reduction and Retention Enhancement
Reducing plasticizer migration and enhancing their retention within the polymer matrix is a key area of research and development. Several strategies have been explored to address this challenge, focusing on modifying either the polymer matrix or the plasticizer itself. Increasing the molecular weight or branching of plasticizers can impede their movement within the polymer specialchem.commdpi.com. The use of reactive plasticizers that chemically graft into the polymer matrix is another approach to reduce migration specialchem.com.
Surface Modification Techniques
Surface modification techniques are employed to alter the properties of the polymer surface, creating a barrier that can reduce plasticizer migration. These techniques aim to fine-tune the surface characteristics and decrease the leaching of plasticizer from the material uitm.edu.mymdpi.com.
Plasma treatment is a widely used surface modification technique with significant potential for altering polymer surfaces uitm.edu.mymdpi.com. It involves using a partially ionized gas containing electrons, ions, and radicals to induce plasma polymerization, functionalization, or etching on the surface mdpi.com. This can lead to the formation of a crosslinked polymer surface, creating a three-dimensional network structure that reduces the movement of molecular chains and inhibits plasticizer migration uitm.edu.my. UV irradiation, often used with a photoinitiator, is another technique that can induce functionalization and ablation reactions on the surface, allowing for surface grafting of polymers which can help control the extent of modification and potentially reduce migration uitm.edu.mymdpi.com. Surface crosslinking, in general, is a common technique studied to prevent leaching and migration as the crosslinked layer is expected to act as a barrier to mass transport kinampark.com.
Nanofiller Incorporation and Steric Hindrance Effects
The incorporation of nanofillers into the polymer matrix is a promising strategy to hinder plasticizer migration. Nanoparticles possess a high surface area and can interact with plasticizer molecules, restricting their mobility researchgate.netresearchgate.net.
Studies have shown that various nanofillers, including carbon nanotubes (CNTs), organoclay, TiO2, and ZnO nanoparticles, can efficiently hinder plasticizer migration in plasticized polymer composites like PVC researchgate.net. The dispersion quality of the nanofillers within the polymer matrix significantly influences their effectiveness researchgate.net. For example, carbon nanotubes have been identified as effective antimigration agents, attributed to their high aspect ratio and good interactions with the plasticizer researchgate.net. TiO2 nanoparticles have also shown good performance, linked to their homogeneous dispersion and higher surface area researchgate.net. The presence of functional groups on the surface of fillers that can bond with plasticizer molecules is another important aspect influencing migration researchgate.net. Increasing filler content has been observed to decrease migration rates researchgate.net. Nanofillers can also affect the polymer's crystallinity, potentially enhancing the amorphous phase, which can influence plasticizer mobility nih.govscirp.org.
Steric hindrance effects, both within the plasticizer molecule itself and introduced by the surrounding polymer matrix or incorporated fillers, play a role in diffusion kinetics. Plasticizers with higher molecular weight or a higher degree of branching tend to have impeded movement due to steric effects specialchem.commdpi.com. Similarly, the presence of bulky substituents or a rigid polymer backbone can decrease the free volume available for diffusion, thereby reducing the diffusivity of plasticizer molecules lbl.gov. While specific detailed research findings on the steric hindrance effects of this compound diffusion were not extensively found, the general principles of how molecular size, branching, and the surrounding matrix impede movement are applicable.
| Strategy | Mechanism | Effect on Migration |
| Increasing Plasticizer Molecular Weight | Impedes movement within the polymer matrix. | Reduced |
| Increasing Plasticizer Branching | Creates steric hindrance, impeding movement. | Reduced |
| Reactive Plasticizers | Chemically graft into the polymer matrix, becoming less mobile. | Reduced |
| Surface Crosslinking | Forms a barrier layer on the polymer surface. | Reduced |
| Plasma Treatment | Alters surface chemistry and topography, can create a barrier. | Reduced |
| UV Irradiation | Induces surface functionalization and potentially grafting. | Reduced |
| Nanofiller Incorporation | Restricts plasticizer mobility through interactions and physical barriers. | Reduced |
| Increased Nanofiller Content | Provides more interaction sites and physical obstruction. | Reduced |
| Nanofiller Dispersion Quality | Better dispersion leads to more effective interaction and barrier formation. | Enhanced Reduction |
Environmental Fate and Biodegradation Pathways of Ditridecyl Adipate
Environmental Distribution and Partitioning Behavior
The environmental distribution and partitioning behavior of ditridecyl adipate (B1204190) are influenced by its physical and chemical properties, such as low water solubility, low vapor pressure, and high partitioning potential into organic carbon. canada.cacanada.ca These properties dictate its movement and concentration across different environmental compartments: air, water, and soil. canada.caepa.gov
Air, Water, and Soil Compartment Dynamics
Due to its low volatility and low vapor pressure, ditridecyl adipate is not expected to be highly mobile in the air. canada.cadtic.mil Releases into water are likely to result in the substance distributing into sediment and suspended particulate matter due to its low water solubility and high affinity for organic carbon. canada.ca While specific data for this compound in air, water, and soil is limited in some regions, studies on similar adipate esters suggest that they are generally not detected in these compartments or are present at very low concentrations. canada.ca
Soil and Sediment Interactions Based on Partition Coefficients
The interaction of this compound with soil and sediment is primarily governed by its partitioning behavior, which can be described by partition coefficients such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). canada.caepa.govlibretexts.org Substances with high Kow and Koc values tend to sorb strongly to organic matter in soil and sediment, reducing their concentration in the aqueous phase and limiting their mobility. canada.caepa.govlibretexts.org this compound's hydrophobic nature and high partitioning potential into organic carbon indicate a strong tendency to accumulate in soil and sediment compartments. ontosight.aicanada.ca
Biodegradation Mechanisms and Microbial Involvement
The biodegradation of this compound in the environment is a crucial process that mitigates its persistence. This process primarily involves microbial activity, particularly enzymatic hydrolysis. nih.govfrontiersin.orggoogle.comresearchgate.net
Enzymatic Hydrolysis by Microorganisms (e.g., Rhodococcus rhodochrous)
Microorganisms play a key role in the degradation of adipate esters through the action of enzymes, primarily esterases and hydrolases, which cleave the ester bonds. nih.govresearchgate.neteuropa.eunih.govnih.gov Rhodococcus rhodochrous is an example of a bacterial species known for its ability to degrade various plasticizers, including adipate esters. nih.govresearchgate.netnih.govresearchgate.netmdpi.com Studies have shown that Rhodococcus rhodochrous can degrade adipate plasticizers, although the presence of a co-substrate, such as hexadecane, may be necessary for efficient degradation of certain plasticizers. nih.gov The enzymatic degradation process typically involves the adsorption of enzymes onto the surface of the plasticizer, followed by the hydrolysis of the ester bonds. frontiersin.orgresearchgate.net
Metabolic Pathways of Adipate Ester Degradation
The metabolic pathways for the degradation of adipate esters generally involve the initial enzymatic hydrolysis of the ester bonds, yielding the corresponding alcohol and adipic acid. nih.goveuropa.eu Adipic acid, a six-carbon dicarboxylic acid, can then be further metabolized by microorganisms. europa.euresearchgate.net Degradation pathways for dicarboxylic acids like adipic acid often involve processes such as beta-oxidation, which breaks down the carbon chain. europa.euresearchgate.net Some metabolic pathways for the degradation of related compounds, such as phthalate (B1215562) esters, converge at intermediates that are then integrated into central carbon metabolism pathways like the tricarboxylic acid (TCA) cycle. nih.govnih.govmdpi.com While the specific detailed pathway for this compound degradation might not be explicitly detailed in the search results, the general mechanisms for adipate ester biodegradation involve hydrolysis followed by the metabolism of the resulting alcohol and adipic acid. nih.goveuropa.eu
Identification of Primary and Secondary Metabolites
The primary metabolites resulting from the enzymatic hydrolysis of this compound are expected to be tridecyl alcohol and adipic acid. nih.goveuropa.eu These primary metabolites can then undergo further microbial transformation through various metabolic pathways, leading to the formation of secondary metabolites. europa.eulibretexts.org For example, the alcohol component can be oxidized, and adipic acid can be channeled into pathways like beta-oxidation. europa.euresearchgate.net In the case of other adipate plasticizers like di-2-ethylhexyl adipate (DEHA), metabolites such as 2-ethylhexanol and 2-ethylhexanoic acid have been identified, with some metabolites potentially exhibiting higher toxicity or persistence than the parent compound. researchgate.netnih.govresearchgate.net The complete mineralization of adipate esters can ultimately lead to the formation of carbon dioxide and water. academicjournals.org
Abiotic Degradation Processes in Environmental Matrices
Abiotic degradation processes, such as photolysis and hydrolysis, can influence the fate of chemicals in the environment.
Hydrolysis in Aqueous Environments
Hydrolysis is a process where a substance reacts with water, leading to its breakdown. For adipate esters, enzymatic hydrolysis is expected to be a primary metabolic pathway, resulting in the cleavage products of the corresponding dicarboxylic acid (adipic acid) and alcohol (tridecyl alcohol). canada.caeuropa.eueuropa.eu While enzymatic hydrolysis is significant in biological systems, abiotic hydrolysis in aqueous environmental matrices is generally not considered a relevant degradation pathway for adipate esters. europa.eueuropa.eu Some studies on other diesters, like diisodecyl phthalate (DIDP) and di-n-undecyl phthalate (DUP), predict slow hydrolysis rates in water, with half-lives ranging from months to years depending on pH. canada.ca However, the relevance of these findings directly to this compound's abiotic hydrolysis is not explicitly stated in the search results. This compound is described as having good hydrolytic stability. google.comatamanchemicals.com
Environmental Persistence and Mobility Assessment
Environmental persistence refers to the length of time a substance remains in the environment before being degraded. Mobility describes how easily a substance can move through different environmental compartments (e.g., soil, water, air).
Information regarding the persistence and degradability of this compound is limited in the provided search results, with some sources stating no information is available. scbt.com However, other adipate esters are generally considered readily biodegradable according to OECD criteria, suggesting they will not be persistent in the environment. europa.eueuropa.eu this compound is expected to partition to sediment and wastewater solids due to its low solubility in water and expected migration from water to land. avepetroleum.combauer-kompressoren.de The product is not expected to be mobile in soil. scipoly.comalfalaval.com
Bioaccumulation and Biomagnification Potential
Bioaccumulation is the accumulation of a substance in an organism, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.
Information specifically on the bioaccumulation of this compound is limited, with some sources indicating no data is available. scbt.com However, its high molecular weight and hydrophobic nature (indicated by a high log Pow, although a specific value for this compound was not consistently found, related adipates have high log Pow values europa.eueuropa.eu) could suggest a potential for bioaccumulation. Conversely, studies on other long-chain phthalate esters, structurally similar in being diesters with long alkyl chains, suggest low bioaccumulation and biomagnification potential, although they have been measured in aquatic species, confirming bioavailability. canada.ca The expected enzymatic hydrolysis of this compound into adipic acid and tridecyl alcohol could influence its bioaccumulation potential, as these breakdown products may be further metabolized or excreted. europa.eueuropa.eu
Long-Range Transport Implications
Long-range transport refers to the movement of substances over significant distances in the atmosphere or oceans.
Given its low volatility (indicated by low vapor pressure avepetroleum.com) and expected partitioning to soil and sediment avepetroleum.combauer-kompressoren.de, this compound is unlikely to undergo significant long-range transport via atmospheric pathways. Substances with low vapor pressure are less likely to volatilize into the air and be transported over long distances.
Advanced Analytical Characterization of Ditridecyl Adipate and Its Polymer Systems
Spectroscopic Techniques for Structural Elucidation and Interaction Analysis
Spectroscopic methods are invaluable for identifying the functional groups present in ditridecyl adipate (B1204190) and studying its interactions with polymer chains.
Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group and Interaction Shifts
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule based on their characteristic vibrational modes. For ditridecyl adipate, FTIR can reveal key functional groups such as the ester carbonyl (C=O) stretch, C-O stretches, and C-H stretches from the alkyl chains. Shifts in these characteristic absorption bands when DTDA is incorporated into a polymer matrix can indicate interactions between the plasticizer and the polymer. For example, changes in the carbonyl stretching frequency might suggest hydrogen bonding or other intermolecular forces between the ester groups of DTDA and specific sites on the polymer chains. FTIR analysis has been used to characterize adipates, showing characteristic peaks such as the ester carbonyl group around 1735 cm⁻¹ for diethyl adipate. researchgate.net This principle extends to this compound, where similar characteristic ester vibrations would be observed. FTIR can also be used to assess the degree of crystallinity in polymer blends containing adipates. google.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure and dynamics of this compound. ¹H NMR reveals the different types of hydrogen atoms and their environments, allowing for the confirmation of the alkyl chain lengths and the presence of the adipate ester linkage. The chemical shifts and splitting patterns of the proton signals provide a fingerprint for the molecule. ¹³C NMR provides information about the carbon skeleton, with distinct signals for the carbonyl carbons, the carbons in the alkyl chains, and those adjacent to the ester oxygen. Analysis of ¹H and ¹³C NMR spectra can confirm the successful synthesis and purity of this compound. rsc.org NMR spectroscopy is a standard technique for metabolite identification and structural elucidation of organic compounds, including adipates. uab.educhemicalbook.comchemicalbook.com While specific detailed NMR data for this compound were not extensively detailed in the search results beyond its availability on spectral databases nih.govnih.gov, the general application of ¹H and ¹³C NMR to esters and long-chain hydrocarbons is well-established and directly applicable to DTDA for confirming its structure and assessing purity. Solid-state NMR can also be used to study molecular dynamics and interactions within polymer matrices.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy complements FTIR by providing information about different vibrational modes, particularly those involving non-polar bonds or symmetrical vibrations that may be weak or absent in IR spectra. Raman spectroscopy can be used for vibrational fingerprinting of this compound, offering another method for identification and characterization. nih.gov Changes in Raman band positions or intensities when DTDA is blended with polymers can provide additional evidence of molecular interactions and structural changes within the polymer system. Raman spectroscopy has been applied to analyze ester base oils, investigating changes in feature peaks during processes like thermal oxidation, which can provide insights into molecular structure changes. fxcsxb.com This indicates the utility of Raman spectroscopy in studying the behavior of adipate esters under various conditions. Raman spectroscopy can also be used to determine the degree of crystallinity in polymer blends. google.com
Chromatographic Methods for Purity, Composition, and Migration Analysis
Chromatographic techniques are essential for assessing the purity of this compound, determining its composition in mixtures, and analyzing its migration from polymer materials into various media.
Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, Py-GC/MS)
Gas Chromatography (GC) is a fundamental technique for separating volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. GC can be used to determine the purity of this compound and identify potential impurities. Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) provide enhanced capabilities. GC-MS couples the separation power of GC with the identification capabilities of mass spectrometry, allowing for the positive identification of this compound based on its fragmentation pattern. nih.govcabidigitallibrary.org GC-MS is widely used for the analysis of plasticizers, including adipates, in various matrices such as food, environmental samples, and biological fluids. nih.govresearchgate.netscite.ainih.gov
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is particularly useful for analyzing additives like this compound within polymer matrices without extensive sample preparation. ifremer.frfilab.frmeasurlabs.comresearchgate.net In Py-GC/MS, the polymer sample is rapidly heated in an inert atmosphere, causing it to decompose into smaller, characteristic fragments. Simultaneously or sequentially, volatile additives like DTDA are released and swept into the GC-MS for separation and identification. ifremer.frresearchgate.net This technique allows for the simultaneous characterization of both the polymer matrix and the plasticizer. Py-GC/MS has been used for the identification and semi-quantification of organic plastic additives. ifremer.fr It is a powerful tool for analyzing complex materials and identifying components that are difficult to analyze by conventional GC-MS. researchgate.net Py-GC/MS has been used to analyze plastic additives in various materials. kblaminates.com
GC methods, including GC-MS, have been developed and validated for the determination of adipate plasticizers, demonstrating good accuracy, precision, and sensitivity. nih.gov These methods are applicable to studying the migration of adipates from packaging materials into food simulants or actual food products. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are separation techniques suitable for analyzing less volatile or thermally labile compounds, although this compound is typically amenable to GC. However, HPLC and UHPLC can be used for the analysis of plasticizers and related compounds, particularly in complex matrices or when coupled with sensitive detectors like mass spectrometers (HPLC-MS or UHPLC-MS). google.comnih.gov While specific applications of HPLC or UHPLC solely for this compound were not prominently found, these techniques are broadly applicable to the analysis of esters and plasticizers. sielc.comresearchgate.net UHPLC offers improved separation efficiency and speed compared to conventional HPLC. nih.govnih.govamericanpharmaceuticalreview.com HPLC and UHPLC methods are often developed for the analysis of multiple plasticizers simultaneously in various sample types, including environmental water and biological samples. nih.govresearchgate.net The choice between GC and HPLC/UHPLC for this compound analysis depends on the specific application, matrix complexity, and the need for hyphenation with MS for identification and quantification.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique used to separate molecules based on their hydrodynamic volume, which is related to their molecular weight. This technique is widely applied to determine the molecular weight distribution (MWD), including number average molecular weight (Mn), weight average molecular weight (Mw), and z average molecular weight (Mz), of polymers and other large molecules. For plasticizers like this compound, while their molecular weight is significantly lower than that of polymers, GPC can still be a valuable tool for assessing the purity and consistency of the plasticizer, particularly in identifying the presence of oligomers or higher molecular weight impurities that could affect performance. The molecular weight distribution (MWD) is often defined as the ratio of Mw to Mn (Mw/Mn).
Based on the available search results, specific data tables or detailed research findings from GPC analysis performed directly on this compound or its specific polymer systems were not found. General applications of GPC for polymer molecular weight determination are mentioned, and DTDA is identified as a plasticizer used in polymer systems.
Thermal Analysis Techniques for Polymer-Plasticizer Interactions
Thermal analysis techniques are essential for understanding the thermal behavior of plasticizers and their impact on the thermal properties and compatibility of polymer blends. Differential Scanning Calori metry (DSC) and Thermogravimetric Analysis (TGA) are two commonly used methods.
Thermogravimetric Analysis (TGA) for Thermal Stability and Volatility
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is used to evaluate the thermal stability, decomposition temperature, and volatility of materials. For plasticizers, TGA can determine their evaporation or decomposition temperatures, which are critical parameters for their performance and processing, especially at elevated temperatures. A plasticizer with high thermal stability and low volatility is desirable to ensure its retention within the polymer matrix over time and under various service conditions. This compound is noted for its good thermal stability and relatively low volatility. TGA can also be used to study the thermal degradation behavior of plasticized polymer systems and quantify the amount of plasticizer loss at different temperatures.
The search results mention TGA for studying the thermal stability of fiber finish components, including polyol ester lubricants like this compound. However, specific TGA curves or detailed data on the thermal decomposition or volatility of this compound, either pure or within specific polymer systems, were not provided in the search results. TGA is also mentioned in the context of VOC assessment for other additives.
Morphological and Microstructural Characterization
Techniques that probe the morphology and microstructure of plasticized polymer systems provide valuable information about the distribution of the plasticizer within the polymer matrix and the resulting structural changes.
X-ray Diffraction (XRD) for Crystallinity and Structural Changes
X-ray Diffraction (XRD) is a technique used to study the crystalline structure of materials. By analyzing the diffraction pattern produced when X-rays interact with the sample, information about the presence, amount, and type of crystalline phases can be obtained. In polymer science, XRD is used to determine the degree of crystallinity of a polymer and how it is affected by the addition of a plasticizer. Plasticizers can influence the crystallinity of polymers by disrupting the polymer chains' ability to pack into ordered structures. For example, studies on PVC plasticized with diethylhexyl phthalate (B1215562) (DEHP) have shown that the plasticizer concentration can influence the polymer's crystallinity. Changes in crystallinity can significantly impact the mechanical and physical properties of the plasticized polymer.
The provided search results discuss the application of XRD for assessing crystallinity in plasticized PVC with DEHP, but there were no specific data or findings related to the use of XRD to study the crystallinity or structural changes in polymer systems containing this compound. XRD was also mentioned in the context of characterizing hybrid coatings with silver nanoparticles.
Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Analysis
While SEM is a recognized technique for morphological analysis of polymer blends, the search results did not provide specific SEM images or detailed findings from studies using SEM to characterize the surface or cross-sectional morphology of polymer systems specifically containing this compound. SEM is mentioned as a method for determining morphology in polymer concentrates and for examining worn surfaces in lubrication studies where DTDA is a component of the lubricant blend. SEM was also used to characterize hybrid films.
Advanced Hyphenated Techniques (e.g., UPLC-Ion Mobility-QTOF Mass Spectrometry)
The characterization of chemical compounds like this compound within complex polymer systems necessitates the use of advanced analytical techniques to achieve high selectivity, sensitivity, and structural information. Hyphenated techniques, which combine separation methods with detection technologies, are particularly valuable for this purpose. Ultra-high-performance liquid chromatography coupled with ion mobility separation and quadrupole-time of flight mass spectrometry (UPLC-Ion Mobility-QTOF MS) represents a powerful approach for the analysis of polymer additives and migrates from polymeric materials. researchgate.netresearchgate.netnih.govacs.org
UPLC-Ion Mobility-QTOF MS integrates the high-resolution separation capabilities of UPLC with the orthogonal separation based on ion mobility and the accurate mass measurement and fragmentation capabilities of QTOF MS. researchgate.netnih.govacs.orglcms.cz This combination allows for the separation of analytes based on their retention time in the chromatographic column, their size and shape in the gas phase (ion mobility), and their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer. researchgate.netnih.govlcms.cz This multi-dimensional separation and detection is crucial for analyzing complex samples derived from polymer systems, which may contain numerous additives, degradation products, and other non-intentionally added substances (NIAS). researchgate.netresearchgate.net
Research has demonstrated the applicability of LC-ion mobility-high-resolution mass spectrometry for the identification of nonvolatile migrates from food contact materials made of polymers. researchgate.net In one such study, this compound was identified among the compounds that migrated from polyamide spatulas. researchgate.net The workflow involved using liquid chromatography coupled with ion mobility and high-resolution mass spectrometry, alongside in silico prediction tools for retention time (RT) and collision cross section (CCS). researchgate.netnih.govacs.org
The analytical process typically involves extracting additives or migrates from the polymer matrix, followed by injection into the UPLC-IMS-QTOF MS system. nih.govwaters.com The UPLC separates components based on their interaction with the stationary and mobile phases. nih.govijsrtjournal.com Following chromatographic separation, ions are introduced into the ion mobility cell, where they are separated based on their collision cross section before entering the QTOF mass analyzer for accurate mass measurement and potential fragmentation (MS/MS). researchgate.netnih.govlcms.cz
Data acquired from UPLC-Ion Mobility-QTOF MS analysis includes retention time, accurate mass-to-charge ratio, isotopic information, fragmentation patterns (in MS/MS mode), and collision cross section values. researchgate.netnih.govacs.orglcms.cz The collision cross section (CCS) is a reproducible parameter related to an ion's size, shape, and charge, providing an additional dimension of information that aids in compound identification, particularly when reference standards are available or used in conjunction with in-house or commercial databases containing experimental or predicted CCS values. nih.govacs.org The combination of accurate mass, retention time, and CCS data significantly increases the confidence in identifying compounds like this compound in complex polymer extracts. researchgate.netnih.govacs.org
While specific quantitative data or detailed chromatographic and ion mobility parameters solely for this compound from these studies are not extensively detailed in the provided snippets, the methodology described highlights how UPLC-Ion Mobility-QTOF MS is employed. For instance, in the study identifying this compound as a migrate, an in-house database containing m/z values, adducts, RT, CCS values, and fragment ions for a range of standards, including additives and NIAS commonly found in food contact materials, was utilized for screening and identification. nih.govacs.org Identification criteria often involve comparing experimental data (m/z, RT, CCS, fragments) to database entries within defined error tolerances. nih.govacs.org
The application of UPLC-Ion Mobility-QTOF MS provides a comprehensive approach for the characterization of this compound and other components in polymer systems, enabling their identification and contributing to a better understanding of their presence and potential migration.
Theoretical and Computational Investigations of Ditridecyl Adipate Systems
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations represent a potent computational technique employed to investigate the time-dependent evolution of molecular systems. rsc.org By simulating the movement of atoms and molecules based on the forces acting between them, MD can yield information concerning dynamic processes, conformational transitions, and intermolecular interactions. rsc.org The COMPASS force field, for instance, is a type of force field utilized in all-atom molecular dynamics (AAMD) simulations to examine the dynamic structural behavior of organic molecules. mdpi.com
Polymer Chain Dynamics in the Presence of Ditridecyl Adipate (B1204190)
Ditridecyl adipate is recognized for its application as a plasticizer, particularly within polymers such as polyvinyl chloride (PVC). fishersci.caatamanchemicals.com MD simulations can be employed to investigate the influence of this compound on the dynamics of polymer chains. These simulations can illustrate how plasticizer molecules insert themselves between polymer chains, thereby diminishing intermolecular forces and augmenting chain mobility. Studies involving other plasticizers, such as di-(2-ethylhexyl) adipate (DEHA), have utilized molecular simulation to explore their miscibility and impact on polymer characteristics. researchgate.net The mobility of polymer chains in a molten state can be affected by factors like the distribution of chain lengths, and MD simulations can offer insights into these dynamic aspects. arxiv.org
Simulation of Diffusion and Migration Processes
The processes of diffusion and migration of small molecules within a matrix, such as the movement of plasticizers from a polymer film, are phenomena that can be investigated using MD simulations. kit.edu Factors including molecular weight and temperature have been shown to influence the rates of diffusion and migration of semi-volatile organic compounds (SVOCs) in aqueous environments, as demonstrated by molecular dynamics simulations. kit.edu Research on the migration of plasticizers like DEHA from PVC films into food simulants has employed mathematical models that incorporate experimentally determined diffusion coefficients. nih.govresearchgate.net Although these specific studies may not directly utilize MD, they underscore the significance of comprehending diffusion and migration for diesters used as additives. MD simulations can provide a molecular-level understanding of the variables that affect the diffusion of this compound within polymer matrices or other materials.
Intermolecular Potential Energy Calculations
The calculation of intermolecular potential energy is fundamental to understanding the interactions occurring between molecules. This involves quantifying the forces and energies associated with non-bonded atoms and molecules. unige.chresearchgate.net These calculations are integral to MD simulations, as they establish the force field that dictates the motion of particles. mdpi.com Methods based on density functional theory (DFT) can be applied to compute interaction energies for molecular complexes, offering insights into the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. unige.ch For a molecule like this compound, understanding its intermolecular potential energy in relation to itself and to polymer molecules is crucial for predicting its behavior when used as a plasticizer or lubricant.
Quantum Mechanical and Density Functional Theory (DFT) Studies
Quantum Mechanical (QM) methods, encompassing Density Functional Theory (DFT), are utilized to investigate the electronic structure and properties of molecules. nih.govzu.ac.ae DFT, specifically, is a widely adopted computational method that approximates the electronic structure of a system based on its electron density. nih.gov
Electronic Structure and Reactivity Predictions
DFT calculations can provide detailed information regarding the electronic structure of this compound, including its molecular orbitals (such as HOMO and LUMO), the distribution of charge, and the molecular electrostatic potential. zu.ac.ae This information can be leveraged to predict the reactivity of the molecule, identifying potential sites for chemical transformations. Studies employing DFT have explored the electronic properties and reactivity descriptors of various organic compounds. zu.ac.ae While specific studies focusing on the electronic structure and reactivity of this compound using DFT were not found in the search results, the fundamental principles of DFT are applicable to predicting these properties for diester molecules. The electronic structure is a cornerstone for understanding the physical and chemical characteristics of any material. csic.es
Conformational Analysis of this compound
Conformational analysis involves the study of the various spatial arrangements (conformers) that a molecule can adopt and their corresponding relative energies. taltech.ee For flexible molecules such as this compound, which contains long alkyl chains and numerous rotatable bonds, conformational analysis is significant for understanding its preferred shapes and how these shapes might influence its interactions and bulk properties. nih.gov Computational methods, including DFT and MD simulations, can be used to explore the conformational space of a molecule and identify the lowest-energy conformers. taltech.ee However, the PubChem entry for this compound indicates that conformer generation is not permitted due to its considerable flexibility nih.gov, suggesting that a comprehensive exploration of its conformational landscape can be computationally demanding.
Statistical Mechanics and Coarse-Grained Models
Statistical mechanics provides the theoretical framework for understanding the macroscopic properties of systems based on the behavior of their microscopic components researchgate.netku.de. Coarse-grained modeling simplifies complex systems by representing groups of atoms as "pseudo-atoms," reducing the degrees of freedom and allowing for the simulation of longer timescales compared to atomistic models wikipedia.orgarxiv.org. This approach is particularly useful for large systems like polymer-plasticizer mixtures wikipedia.orgbilkent.edu.tr. Coarse-graining aims to simulate the behavior of complex systems using a simplified representation wikipedia.org.
Thermodynamic Properties from Simulation
Molecular simulations, including molecular dynamics (MD) and Monte Carlo (MC) methods, are used to predict equilibrium and non-equilibrium thermodynamic properties of molecular ensembles based on interaction potentials uni-paderborn.depythoninchemistry.org. These simulations can provide insights into molecular behavior and properties that may not be easily accessible experimentally uni-paderborn.de. The accuracy of simulation results is significantly influenced by the force field employed to describe intra- and intermolecular interactions uni-paderborn.de. Over the past two decades, the quality of force fields has improved, partly due to the inclusion of molecular parameters derived from high-level ab initio calculations uni-paderborn.de. Molecular simulation can be a promising alternative or complement to traditional methods for determining fluid properties relevant to the chemical industry uni-paderborn.de.
Prediction of Phase Equilibria and Compatibility
Predicting phase equilibria, such as vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE), is crucial for understanding the behavior of mixtures, including polymer-plasticizer systems mdpi.commdpi.comresearchgate.net. The compatibility of a plasticizer with a polymer is a key factor in its performance and is related to the thermodynamic interactions between the two components mdpi.comresearchgate.net. Models based on statistical mechanics, such as the Perturbed-Chain Polar Statistical Associating Fluid Theory (PC-SAFT), can be used to describe phase behavior and predict chemical equilibrium composition mdpi.commdpi.com. The Flory-Huggins interaction parameter (χ) is a concept from polymer miscibility theory that has been applied to plasticizers to assess their compatibility with polymers mdpi.com. Molecular simulations can investigate the miscibility of plasticizers with polymers and the effects of molecular structure on compatibility researchgate.net.
Application of Machine Learning in this compound Research
Machine learning (ML) approaches are increasingly being applied in chemical research, including the study of molecular properties and interactions drughunter.comhotspotthera.comnih.gov. While specific applications of ML solely focused on this compound in the context of the outlined topics were not extensively detailed in the search results, ML can be broadly applied to analyze large datasets generated from experimental or computational studies to identify relationships between molecular structure and properties, predict thermodynamic behavior, or optimize material design drughunter.comhotspotthera.com. Quantitative Structure-Property Relationship (QSPR) models, which have been effectively used for decades (sometimes referred to as a form of machine learning in this context), relate chemical structures to their properties and could potentially be applied to predict properties of this compound or its interactions with polymers hotspotthera.comsci-hub.se. ML algorithms can build predictive models based on massive datasets, which could include simulation data on this compound systems drughunter.com.
Stabilization Mechanisms and Degradation Prevention in Ditridecyl Adipate Systems
Intrinsic Stability of Ditridecyl Adipate (B1204190)
Ditridecyl adipate exhibits notable intrinsic stability characteristics, which are crucial for its performance in demanding environments.
Thermal Stability
This compound possesses good thermal stability, which is advantageous for its use in formulations requiring performance at elevated temperatures cymitquimica.com. Its high flash point further indicates its resistance to ignition at high temperatures thegoodscentscompany.compacificspecialityoils.com. This thermal robustness allows it to maintain its structural integrity and performance characteristics under thermal stress encountered during processing and end-use applications cymitquimica.comatamanchemicals.com.
Oxidation Resistance
The chemical structure of this compound contributes to its resistance to oxidation cymitquimica.compacificspecialityoils.comatamanchemicals.com. This inherent oxidation stability is a key property that helps prevent degradation when exposed to oxygen, especially at elevated temperatures atamanchemicals.comgoogle.com. The resistance to oxidation contributes to the long-lasting performance observed in applications such as lubricants and plasticized polymers cymitquimica.compacificspecialityoils.comatamanchemicals.com. Studies on similar adipate esters, like diisooctyl adipate, also highlight the importance of oxidation resistance and how antioxidants can further enhance this property researchgate.net.
Synergistic Effects with Polymer Additives for Enhanced Durability
While this compound possesses intrinsic stability, its durability and performance in polymer systems are often significantly enhanced through the synergistic effects achieved by combining it with various polymer additives. These additives work in concert with the plasticizer to provide comprehensive protection against various degradation mechanisms.
Antioxidants and UV Stabilizers
Antioxidants are critical additives used in polymer formulations to counteract the degradation caused by oxidation, which can lead to loss of strength, discoloration, and breakdown of the material accustandard.com. This compound, when used in polymers, benefits from the inclusion of antioxidants that scavenge free radicals and interrupt the oxidation cycle accustandard.com.
UV stabilizers, including UV absorbers and hindered amine light stabilizers (HALS), are employed to protect polymers from the damaging effects of ultraviolet radiation, such as discoloration, cracking, and loss of physical properties accustandard.comomu.edu.tradeka.co.jp. The synergistic use of UV absorbers, which convert UV radiation into thermal energy, and HALS, which trap free radicals, provides enhanced weatherability and long-term stability to polymer systems containing this compound omu.edu.tradeka.co.jp.
Flame Retardants and Other Performance Enhancers
Flame retardants are incorporated into polymers to improve their resistance to ignition and reduce flame propagation 182.160.97google.comitalmatch.com. While this compound itself is not typically classified as a flame retardant, its use in polymer formulations may necessitate the inclusion of appropriate flame retardant additives to meet specific safety standards . Various types of flame retardants, including phosphorus-based and nitrogen-based compounds, are used depending on the polymer matrix and desired properties google.comitalmatch.com.
Design Principles for Long-Term Performance and Reduced Degradation
Designing for long-term performance and reduced degradation in systems utilizing this compound involves a multifaceted approach that considers the intrinsic properties of the adipate, the specific polymer matrix, and the intended application environment. Key principles include:
Appropriate Selection of this compound Grade: Utilizing a grade of this compound with verified purity and consistent properties is fundamental to ensuring predictable performance and stability.
Optimized Additive Packages: The selection and concentration of synergistic additives, such as antioxidants, UV stabilizers, and other performance enhancers, must be carefully optimized based on the expected exposure conditions (temperature, UV radiation, oxygen) and desired service life google.comgoogle.com. The compatibility and potential interactions between different additives and the polymer matrix are crucial considerations sci-hub.se.
Consideration of the Service Environment: The end-use environment, including temperature fluctuations, exposure to UV light, humidity, and contact with other substances, dictates the primary degradation pathways and the necessary stabilization strategies sci-hub.se.
Migration Resistance: In applications where migration of the plasticizer is a concern, such as in PVC products, the intrinsic low volatility of this compound is beneficial cymitquimica.com. However, the potential for migration can also be influenced by the polymer type and the presence of other additives mdpi.com.
Understanding Degradation Mechanisms: Research into the specific degradation mechanisms of adipate esters, including oxidation and hydrolysis, provides valuable insights for designing effective stabilization systems researchgate.netresearchgate.net. For instance, studies on similar diesters highlight the formation of degradation products like monoesters, alcohols, and acids, which can influence the material's properties researchgate.net.
By applying these design principles, the inherent stability of this compound can be leveraged and enhanced through synergistic additive systems, leading to improved long-term performance and reduced degradation in a wide range of applications.
Q & A
Q. What are the key physicochemical properties of ditridecyl adipate critical for experimental design?
this compound (DTDA) is a branched-chain alkyl ester with a molecular formula of C₃₂H₆₂O₄ and a molecular weight of 510.83 g/mol. Key properties include a density of 0.9±0.1 g/cm³, boiling point of 503°C, and flash point of 226.2°C . These properties inform solvent compatibility, thermal stability during synthesis, and safety protocols (e.g., avoiding open flames). Its low water solubility and high lipophilicity suggest preferential use in lipid-based matrices or polymer systems .
Q. What standardized methodologies exist for quantifying this compound in complex matrices?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (GC-MS) is recommended for quantification. For example, densitometric thin-layer chromatography (TLC) using methanol:butanol:chloroform:ammonia (5:1:1:1, v/v) has been validated for resolving DTDA in mixtures . Calibration curves should be constructed using pure DTDA standards, with recovery rates assessed via spiked samples.
Q. How is this compound typically synthesized, and what purity thresholds are required for research applications?
DTDA is synthesized via esterification of adipic acid with tridecyl alcohol (branched-chain), often catalyzed by lipases or acid catalysts. Response surface methodology (RSM) with a four-factor-five-level central composite design (CCD) optimizes reaction conditions (e.g., enzyme load, temperature) to achieve >95% purity . Post-synthesis purification involves vacuum distillation or column chromatography to remove unreacted monomers.
Advanced Research Questions
Q. How can researchers resolve contradictions in subchronic dermal toxicity data for this compound?
Subchronic studies in Sprague-Dawley rats (2000 mg/kg bw, 13 weeks) reported slight erythema and sebaceous gland hyperplasia but no systemic toxicity . However, conflicting data on peroxisome proliferation in rodents (linked to hepatocarcinogenicity in mice) require careful species-specific interpretation . Researchers should:
Q. What experimental designs are optimal for studying the percutaneous absorption of this compound?
In vivo rat models (Sprague-Dawley) using [¹⁴C]-labeled DTDA showed 11% dermal absorption over 4 days, with 5.5–7.4% retained in tissues and 3.5–4.7% excreted in urine . For human relevance:
- Use flow-through diffusion cells with human cadaver skin to measure flux rates (e.g., 280 µg/cm²/h observed for structurally similar esters) .
- Apply finite doses (e.g., 58 µL) without occlusion to mimic real-world exposure.
- Quantify metabolites (e.g., adipic acid, tridecyl alcohol) in excreta via LC-MS/MS .
Q. How does this compound’s metabolic pathway influence its ecological risk assessment?
DTDA is hydrolyzed to adipic acid and tridecyl alcohol in vivo, with >98% excreted within 48 hours in rodents . However, its persistence in ecosystems remains understudied. Researchers should:
Q. What advanced statistical methods are recommended for optimizing DTDA-based polymer formulations?
Response surface methodology (RSM) with a central composite design (CCD) effectively models multifactor interactions (e.g., DTDA concentration, temperature, shear rate). For example, in polystyrene foam production, DTDA reduces melt viscosity by 2.8% at 0.2% w/w, optimizing extrusion parameters (e.g., motor load, die temperature) . Multivariate ANOVA and Tukey post-hoc tests can identify significant factors (p < 0.05) .
Methodological Considerations
Q. How can researchers address gaps in this compound’s toxicological profile?
- In vitro assays : Use human hepatocyte cultures to assess peroxisome proliferation via PPAR-α activation .
- Omics approaches : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) can identify dysregulated pathways (e.g., lipid metabolism, oxidative stress) .
- High-throughput screening : Employ platforms like Tox21 to evaluate endocrine disruption potential .
Q. What quality control measures ensure reproducibility in DTDA synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
